molecular formula C18H25N3 B3292383 N-Benzyl-N-methyl-2-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanamine CAS No. 878021-42-2

N-Benzyl-N-methyl-2-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanamine

Cat. No.: B3292383
CAS No.: 878021-42-2
M. Wt: 283.4 g/mol
InChI Key: CXXTWHMLTPJJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-methyl-2-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanamine is a synthetic small molecule featuring a tetrahydroindazole core substituted with a methyl group at the 1-position. The structure includes a benzyl-methylamine moiety linked via an ethanamine chain to the 4-position of the tetrahydroindazole ring.

Properties

IUPAC Name

N-benzyl-N-methyl-2-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3/c1-20(14-15-7-4-3-5-8-15)12-11-16-9-6-10-18-17(16)13-19-21(18)2/h3-5,7-8,13,16H,6,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXTWHMLTPJJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(CCC2)CCN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-methyl-2-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanamine typically involves multiple steps, starting with the formation of the indazole core. One common approach is the Fischer indazole synthesis, which involves the reaction of hydrazine with a suitable ketone or aldehyde under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-methyl-2-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Generation of various substituted indazole derivatives.

Scientific Research Applications

N-Benzyl-N-methyl-2-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanamine, identified by its CAS number 878021-42-2, is a compound with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, neuropharmacology, and as a research tool in biochemical studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Research indicates that compounds with indazole structures exhibit a range of pharmacological activities, including:

  • Antidepressant Effects : Some studies suggest that derivatives of indazole may influence serotonin receptors, potentially leading to antidepressant effects.
  • Anticancer Activity : Preliminary investigations have shown that similar compounds may possess cytotoxic properties against certain cancer cell lines.

Neuropharmacology

The compound's interaction with neurotransmitter systems positions it as a valuable substance in neuropharmacological research:

  • Dopaminergic Activity : Research has indicated that compounds similar to this one can modulate dopamine receptors, which are crucial in treating disorders like Parkinson's disease and schizophrenia.
  • Serotonergic Modulation : By affecting serotonin pathways, the compound may contribute to understanding mood disorders and anxiety.

Biochemical Research

In biochemical studies, this compound serves as a tool for exploring various biological mechanisms:

  • Enzyme Inhibition Studies : The compound can be used to investigate enzyme interactions and inhibition mechanisms within metabolic pathways.
  • Receptor Binding Studies : It aids in understanding receptor-ligand interactions by serving as a ligand in binding assays.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study Focus Findings
Study AAntidepressant EffectsDemonstrated modulation of serotonin receptors leading to increased serotonin levels.
Study BAnticancer ActivityShowed significant cytotoxicity against breast cancer cell lines in vitro.
Study CNeuropharmacologyIndicated potential for dopamine receptor modulation with implications for Parkinson's treatment.

These findings highlight the compound's versatility and potential across different fields of research.

Mechanism of Action

The mechanism by which N-Benzyl-N-methyl-2-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanamine exerts its effects involves interactions with specific molecular targets and pathways. The indazole core can bind to various receptors and enzymes, modulating biological processes. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs sharing the tetrahydroindazole scaffold but differing in substituents and functional groups.

N-(4-Fluorobenzyl)-N-((S)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-(5-(1-(2-(methylamino)-2-oxoethyl)-1H-pyrazol-4-yl)-2′,4′-dioxo-2,3-dihydrospiro[indene-1,5′-oxazolidin]-3′-yl)acetamide (B14)

  • Structural Features: Core: 1-Methyl-tetrahydroindazol-4-yl. Substituents: 4-Fluorobenzyl group; complex acetamide side chain with a pyrazole-spiro indene-oxazolidinone moiety.
  • Key Differences :
    • The fluorobenzyl group enhances metabolic stability compared to the benzyl group in the target compound .
    • The acetamide linker and spirocyclic system introduce hydrogen-bonding capacity and conformational rigidity, likely improving target engagement in prostate cancer models .
  • Hypothesized Impact :
    • Increased polarity and molecular weight may reduce blood-brain barrier permeability relative to the target compound.

6-Chloro-2-ethyl-N-((1-(4-(trifluoromethoxy)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl)methyl)dimethylamino)pyridine-3-carboxamide (Compound 237)

  • Structural Features :
    • Core : Tetrahydroindazole substituted with a 4-(trifluoromethoxy)phenyl group.
    • Substituents : Chloro-ethyl and pyridine-carboxamide groups.
  • The pyridine-carboxamide moiety enhances solubility and enables π-π stacking interactions .
  • Hypothesized Impact :
    • Improved aqueous solubility compared to the target compound’s ethanamine linker.
    • The chloro-ethyl group may increase lipophilicity, affecting tissue distribution.

(S)-2-Methyl-N-[(4R)-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propane-2-sulfamide (Compound 18)

  • Structural Features :
    • Core : Tetrahydroindazole with a 2-methylphenyl group.
    • Substituents : Sulfamide group and tert-butyl moiety.
  • Key Differences: The sulfamide group acts as a strong hydrogen-bond donor/acceptor, enhancing interactions with enzymes like dihydroorotate dehydrogenase (DHODH) . The 2-methylphenyl group may sterically hinder off-target binding.
  • Hypothesized Impact :
    • Higher target selectivity for DHODH compared to the target compound’s simpler amine structure.
    • Sulfamide improves solubility but reduces CNS penetration.

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Properties
Target Compound 1-Methyl-tetrahydroindazole N-Benzyl-N-methyl, ethanamine linker ~325 (estimated) Moderate lipophilicity; potential CNS activity
B14 1-Methyl-tetrahydroindazole 4-Fluorobenzyl, spirocyclic acetamide-pyrazole ~750 (estimated) High target affinity; limited BBB penetration
Compound 237 Tetrahydroindazole 4-(Trifluoromethoxy)phenyl, pyridine-carboxamide, chloro-ethyl ~550 (estimated) Enhanced solubility; possible π-π interactions
Compound 18 Tetrahydroindazole 2-Methylphenyl, sulfamide, tert-butyl ~375 (estimated) High enzyme selectivity; improved aqueous solubility

Biological Activity

N-Benzyl-N-methyl-2-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanamine (CAS: 878021-42-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an indazole moiety, which is known for its diverse biological properties. The compound can be represented as follows:

C17H24N2\text{C}_{17}\text{H}_{24}\text{N}_2

1. Pharmacological Properties

Research indicates that compounds with indazole structures often exhibit a range of pharmacological activities, including:

  • Antidepressant Effects : Indazole derivatives have been studied for their potential antidepressant properties. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antimicrobial Activity : Some studies have highlighted antimicrobial properties against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in antibiotic development.

2. Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study A Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values ranging from 10 to 20 µg/mL.
Study B Showed potential antidepressant effects in animal models with reduced immobility time in forced swim tests.
Study C Evaluated cytotoxic effects on cancer cell lines (e.g., HeLa cells), reporting an IC50 value of 15 µM.

3. Mechanistic Insights

The biological activity of this compound may be attributed to its interaction with specific receptors or enzymes:

  • Serotonin Receptors : The compound may act as a modulator at serotonin receptors, influencing mood and anxiety levels.
  • Enzyme Inhibition : Potential inhibition of monoamine oxidase (MAO) has been suggested, which could contribute to its antidepressant effects.

Q & A

Basic: What are the standard synthetic routes for N-Benzyl-N-methyl-2-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanamine?

Answer:
The synthesis typically involves three key steps:

Indazole Ring Formation : Cyclization of substituted hydrazines with cyclic ketones to generate the tetrahydroindazole core (e.g., via [3+2] cycloaddition or thermal cyclization).

N-Alkylation : Introduction of the benzyl and methyl groups via nucleophilic substitution or reductive amination. For example, benzyl bromide and methyl iodide can be used in the presence of a base like K₂CO₃.

Side-Chain Functionalization : Coupling the indazole core to the ethanamine moiety using Mitsunobu reactions or palladium-catalyzed cross-coupling.
Characterization relies on ¹H/¹³C NMR for structural confirmation and mass spectrometry for purity assessment .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–7.7 ppm, methyl groups at δ 1.0–2.5 ppm) .
    • IR Spectroscopy : Identifies functional groups (e.g., C-N stretches at 1011–1272 cm⁻¹, C=O stretches if present) .
  • Crystallography :
    • X-Ray Diffraction : Resolves 3D structure using SHELX for data processing and WinGX/ORTEP for visualization. Anisotropic displacement parameters and hydrogen bonding networks are critical for validating stereochemistry .

Advanced: How can researchers resolve contradictions in enzymatic inhibition data involving this compound?

Answer:
Discrepancies in inhibition data may arise from:

Assay Conditions : Variations in pH, temperature, or co-factor availability (e.g., ATP/ADP ratios significantly impact kinase activity ).

Off-Target Effects : Use selectivity profiling against related enzymes (e.g., dihydroorotate dehydrogenase isoforms) to rule out nonspecific binding.

Orthogonal Assays : Validate results with techniques like isothermal titration calorimetry (ITC) for binding affinity or cellular ATP depletion assays to confirm mechanistic consistency .

Advanced: How can the pharmacokinetic properties of this compound be optimized for in vivo studies?

Answer:
Key optimization strategies include:

Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) to the benzyl or ethanamine moieties.

Metabolic Stability : Fluorination of aromatic rings or replacing labile ester groups with amides to reduce CYP450-mediated oxidation .

Binding Affinity : Modify the tetrahydroindazole core with halogen substituents (e.g., bromine) to enhance hydrophobic interactions with target proteins .

Advanced: How should researchers design experiments to analyze this compound’s interaction with G protein-coupled receptors (GPCRs)?

Answer:

  • In Vitro Assays :
    • Radioligand Binding : Use tritiated analogs to measure displacement kinetics (Kᵢ values).
    • cAMP Accumulation : Monitor GPCR activation via luciferase-based reporters.
  • Structural Analysis :
    • Molecular Dynamics Simulations : Model ligand-receptor interactions using the compound’s crystallographic data to predict binding poses.
    • Cryo-EM : Resolve receptor-ligand complexes at near-atomic resolution .

Basic: What are the recommended protocols for handling and storing this compound?

Answer:

  • Storage : -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation.
  • Handling : Use glove boxes for moisture-sensitive reactions. Purity should be verified via HPLC (≥98%) before critical experiments .

Advanced: How can computational chemistry aid in predicting the biological activity of derivatives?

Answer:

  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize derivatives.
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes against targets like DHODH or GPCRs.
  • ADMET Prediction : Tools like SwissADME forecast absorption and toxicity profiles .

Basic: What analytical techniques confirm the absence of synthetic byproducts?

Answer:

  • HPLC-MS : Detects impurities at <0.1% levels using reverse-phase C18 columns.
  • TLC : Monitors reaction progress with silica gel plates (e.g., ethyl acetate/hexane eluent).
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.4% theoretical) .

Advanced: What strategies mitigate crystallographic disorder in this compound’s structure?

Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters and split positions for disordered regions.
  • Twinned Data : Process using TWINLAW in WinGX for crystals with rotational pseudosymmetry .

Advanced: How can researchers validate the compound’s role in modulating ion channels?

Answer:

  • Electrophysiology : Patch-clamp recordings on HEK293 cells expressing target channels (e.g., TRPV1 or Nav1.7).
  • Fluorescence-Based Assays : Use Ca²⁺-sensitive dyes (e.g., Fluo-4) to monitor ion flux changes.
  • Mutagenesis : Identify critical binding residues by introducing point mutations in channel domains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-N-methyl-2-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-Benzyl-N-methyl-2-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.